Cas no 102724-21-0 (2-Butenoic acid, 3-(2-thienyl)-, (2E)-)

2-Butenoic acid, 3-(2-thienyl)-, (2E)- Chemical and Physical Properties
Names and Identifiers
-
- 2-Butenoic acid, 3-(2-thienyl)-, (2E)-
- 3-(thiophen-2-yl)but-2-enoic acid
- (E)-3-(Thiophen-2-yl)but-2-enoic acid
- CS-0245797
- Z352748066
- (2E)-3-(thiophen-2-yl)but-2-enoic acid
- AKOS005217558
- 825-66-1
- EN300-311611
- 102724-21-0
- 148378-70-5
- (E)-3-thiophen-2-ylbut-2-enoic Acid
- 878-825-8
- G39159
-
- Inchi: InChI=1S/C8H8O2S/c1-6(5-8(9)10)7-3-2-4-11-7/h2-5H,1H3,(H,9,10)/b6-5+
- InChI Key: IYBNJQNUHCXDFR-AATRIKPKSA-N
Computed Properties
- Exact Mass: 168.024501g/mol
- Monoisotopic Mass: 168.024501g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 187
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 168.21g/mol
- Topological Polar Surface Area: 65.5Ų
- XLogP3: 2.2
2-Butenoic acid, 3-(2-thienyl)-, (2E)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-0245797-100mg |
(E)-3-(Thiophen-2-yl)but-2-enoic acid |
102724-21-0 | 100mg |
$124.0 | 2022-04-28 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1316467-2.5g |
(E)-3-(Thiophen-2-yl)but-2-enoic acid |
102724-21-0 | 98% | 2.5g |
¥9018 | 2023-04-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1316467-1g |
(E)-3-(Thiophen-2-yl)but-2-enoic acid |
102724-21-0 | 98% | 1g |
¥3987 | 2023-04-17 | |
ChemScence | CS-0245797-500mg |
(E)-3-(Thiophen-2-yl)but-2-enoic acid |
102724-21-0 | 500mg |
$309.0 | 2022-04-28 | ||
ChemScence | CS-0245797-1g |
(E)-3-(Thiophen-2-yl)but-2-enoic acid |
102724-21-0 | 1g |
$436.0 | 2022-04-28 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1316467-5g |
(E)-3-(Thiophen-2-yl)but-2-enoic acid |
102724-21-0 | 98% | 5g |
¥10662 | 2023-04-17 | |
ChemScence | CS-0245797-250mg |
(E)-3-(Thiophen-2-yl)but-2-enoic acid |
102724-21-0 | 250mg |
$170.0 | 2022-04-28 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1316467-250mg |
(E)-3-(Thiophen-2-yl)but-2-enoic acid |
102724-21-0 | 98% | 250mg |
¥1695 | 2023-04-17 |
2-Butenoic acid, 3-(2-thienyl)-, (2E)- Related Literature
-
Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
-
Shuai Hou,Lei Yang,Xian Zhao CrystEngComm, 2014,16, 7141-7148
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
Additional information on 2-Butenoic acid, 3-(2-thienyl)-, (2E)-
2-Butenoic acid, 3-(2-thienyl)-, (2E)-: Chemical Profile and Emerging Applications
2-Butenoic acid, 3-(2-thienyl)-, (2E)-, with the CAS number 102724-21-0, is a versatile organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural features, including a conjugated system of a butenoic acid moiety linked to a thiophene ring, exhibits promising properties that make it a valuable candidate for various applications.
The molecular structure of 2-Butenoic acid, 3-(2-thienyl)-, (2E)- consists of an α,β-unsaturated carboxylic acid group and a thiophene derivative. This configuration allows for diverse interactions with biological targets, making it an attractive scaffold for drug discovery. The presence of the (2E) configuration further influences its electronic properties and reactivity, which are critical in determining its biological activity.
In recent years, there has been a surge in research focusing on heterocyclic compounds due to their broad spectrum of biological activities. Among these, thiophene derivatives have been extensively studied for their potential in developing antimicrobial, anti-inflammatory, and anticancer agents. The incorporation of the butenoic acid group into the thiophene framework enhances the compound's ability to interact with biological macromolecules, thereby increasing its pharmacological relevance.
One of the most compelling aspects of 2-Butenoic acid, 3-(2-thienyl)-, (2E)- is its role as a key intermediate in synthesizing more complex molecules. Its reactive double bond and carboxylic acid functionality make it a valuable building block for constructing novel pharmacophores. Researchers have leveraged these properties to develop derivatives with enhanced binding affinity and selectivity towards specific biological targets.
Recent studies have highlighted the potential of this compound in modulating enzyme activity. For instance, researchers have demonstrated that derivatives of 2-Butenoic acid, 3-(2-thienyl)-, (2E)- can inhibit the activity of certain enzymes implicated in inflammatory pathways. This finding is particularly significant given the growing interest in developing targeted therapies for chronic inflammatory diseases. The compound's ability to selectively interact with these enzymes without causing off-target effects makes it a promising candidate for further development.
The synthesis of 2-Butenoic acid, 3-(2-thienyl)-, (2E)- has also been optimized to improve yield and purity. Advanced synthetic methodologies have enabled chemists to produce this compound in scalable quantities, facilitating its use in both academic and industrial settings. These advancements have not only made the compound more accessible but also opened up new avenues for exploring its applications.
In addition to its pharmaceutical potential, 2-Butenoic acid, 3-(2-thienyl)-, (2E)- has shown promise in material science applications. Its unique electronic properties make it suitable for use in organic electronics and photovoltaic devices. Researchers are exploring its potential as a component in organic light-emitting diodes (OLEDs) and solar cells due to its ability to absorb light across a broad spectrum.
The growing body of evidence supporting the utility of 2-Butenoic acid, 3-(2-thienyl)-, (2E)- has prompted further investigation into its mechanism of action. Understanding how this compound interacts with biological systems at the molecular level is crucial for optimizing its therapeutic potential. Computational studies and structural biology techniques have been employed to elucidate these interactions, providing insights into how this compound can be modified to enhance its efficacy.
The future prospects for 2-Butenoic acid, 3-(2-thienyl)-, (2E)- are vast and multifaceted. As research continues to uncover new applications and mechanisms of action, this compound is poised to play a significant role in advancing both medicinal chemistry and materials science. Its unique structural features and versatile reactivity make it a cornerstone in the development of innovative solutions across multiple scientific disciplines.
102724-21-0 (2-Butenoic acid, 3-(2-thienyl)-, (2E)-) Related Products
- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)
- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)
- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)
- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)
- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)
- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)
- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)
- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)
- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)
- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)



